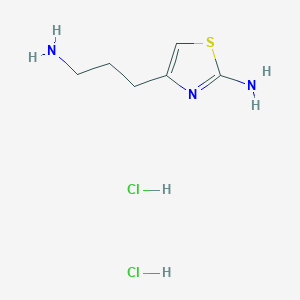

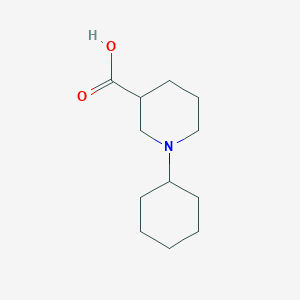

![molecular formula C9H9N3O3S B3165228 Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate CAS No. 897773-56-7](/img/structure/B3165228.png)

Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate

Overview

Description

“Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate” is a synthetic compound with potential applications in various fields . It is a derivative of pyrimidine heterocycles that contain a 1,3,4-thiadiazole ring moiety .

Synthesis Analysis

The synthesis of this compound can be achieved through microwave-assisted multi-component reactions . The process involves the use of aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of [Et 3 NH] + [HSO 4] - ionic liquid, under solvent-free conditions .

Molecular Structure Analysis

The molecular formula of “Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate” is C9H9N3O3S.

Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine to give the corresponding sulfides have been studied .

Physical And Chemical Properties Analysis

While specific physical and chemical properties of this compound are not mentioned in the available resources, similar compounds are often characterized by their melting points, IR spectra, and yields .

Scientific Research Applications

Heterocyclic Scaffold in Medicinal Chemistry

1,3,4-Thiadiazole and oxadiazole heterocycles, akin to the core structure of Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate, are identified as crucial pharmacophore scaffolds due to their wide possibilities for chemical modification and diverse pharmacological potential. These scaffolds serve as key structural components in the development of biological agents with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Their significance in drug discovery is highlighted by their role as bioisosteres for carboxylic, amide, and ester groups, enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).

Optical Sensing and Medicinal Applications

Pyrimidine derivatives, which share a structural resemblance to the subject compound, have been extensively explored for their use as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for synthesizing optical sensors, besides their wide range of biological and medicinal applications. The versatility of pyrimidine derivatives in sensing and biological contexts underlines the potential utility of related compounds in creating innovative optical sensors and therapeutic agents (Jindal & Kaur, 2021).

Tautomeric Equilibria and Molecular Interactions

The study of tautomeric equilibria in nucleic acid bases, including purines and pyrimidines, sheds light on the significant influence of molecular interactions on the stability of various tautomers. These insights are crucial for understanding the biological implications of structural variations in pyrimidine bases, which are structurally related to Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate. Such research contributes to our understanding of the molecular mechanisms underlying the biological activities of pyrimidine derivatives and their potential applications in medicine (Person et al., 1989).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrimidines and thiadiazoles, have been shown to possess various biological profiles, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity . They interact with a variety of biological targets, often leading to a new class of activity-improved compounds .

Mode of Action

It’s known that the compound is synthesized via a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, leading to their diverse biological effects .

Result of Action

Similar compounds have been shown to have various pharmaceutical activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .

Action Environment

It’s worth noting that the compound is synthesized under solvent-free conditions, which is a significant aspect of green synthetic organic chemistry .

properties

IUPAC Name |

methyl 2-ethyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c1-3-7-11-12-5(8(14)15-2)4-6(13)10-9(12)16-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQCCOJBBJFHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=O)N=C2S1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine](/img/structure/B3165161.png)

![3-[(2-Fluorobenzyl)sulfonyl]propanoic acid](/img/structure/B3165195.png)

![[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165209.png)

![[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165215.png)

![1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3165222.png)

![7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B3165236.png)